molecular formula C13H15FO2 B128513 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid CAS No. 1017330-08-3

3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid

Cat. No.: B128513
CAS No.: 1017330-08-3
M. Wt: 222.25 g/mol
InChI Key: ZETKBLLILUCYPO-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C13H15FO2 It is characterized by the presence of a cyclopropyl group and a 4-fluoro-3-methylphenyl group attached to a propanoic acid backbone

Scientific Research Applications

3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the Fluoro-Methylphenyl Group: This step involves the use of fluorinated aromatic compounds, which can be synthesized through electrophilic aromatic substitution reactions.

    Coupling with Propanoic Acid: The final step involves coupling the cyclopropyl and fluoro-methylphenyl intermediates with propanoic acid using esterification or amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the fluoro-methylphenyl group, potentially converting it to a hydroxy-methylphenyl group.

    Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Hydroxy-methylphenyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro-methylphenyl group can enhance the compound’s binding affinity and selectivity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 3-Cyclopropyl-3-(4-chloro-3-methylphenyl)propanoic acid
  • 3-Cyclopropyl-3-(4-bromo-3-methylphenyl)propanoic acid
  • 3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid

Comparison:

  • Uniqueness: The presence of the fluoro group in 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chloro, bromo, and methoxy analogs.
  • Reactivity: The fluoro derivative may exhibit different reactivity patterns in substitution and addition reactions due to the electron-withdrawing nature of the fluoro group.
  • Applications: The specific properties of the fluoro derivative make it more suitable for certain applications, such as in medicinal chemistry, where fluorine substitution can improve drug efficacy and metabolic stability.

Properties

IUPAC Name

3-cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-8-6-10(4-5-12(8)14)11(7-13(15)16)9-2-3-9/h4-6,9,11H,2-3,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETKBLLILUCYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CC(=O)O)C2CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640543
Record name 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017330-08-3
Record name 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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